molecular formula C16H18N2 B2376382 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline CAS No. 180002-01-1

3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline

Cat. No.: B2376382
CAS No.: 180002-01-1
M. Wt: 238.334
InChI Key: NVWSVCBELDUXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dihydroisoquinoline moiety attached to an aniline group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline typically involves the following steps:

    Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the dihydroisoquinoline ring.

    Attachment of the Aniline Group: The dihydroisoquinoline intermediate is then reacted with formaldehyde and aniline under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Nitroaniline, sulfonylaniline, and halogenated aniline derivatives.

Scientific Research Applications

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)aniline is unique due to its specific structure, which combines the dihydroisoquinoline moiety with an aniline group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c17-16-7-3-4-13(10-16)11-18-9-8-14-5-1-2-6-15(14)12-18/h1-7,10H,8-9,11-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWSVCBELDUXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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